
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are examined for their dopamine-like activity. Paper details an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives. Additionally, paper outlines a synthetic approach for a chromeno[3,4-c]isoquinoline derivative, which involves a Suzuki coupling and a conjugate addition of an aryl Grignard reagent. These methods highlight the diverse synthetic strategies employed to create isoquinoline derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives plays a crucial role in their biological activity. Paper discusses the synthesis and pharmacological characterization of a chromeno[3,4-c]isoquinoline derivative, which is an oxygen bioisostere of a potent dopamine D1-selective agonist. The binding affinity and intrinsic activity of these compounds are influenced by their stereochemistry and the presence of specific functional groups, as demonstrated by the high affinity of the synthesized compound for dopamine D1 receptors.
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives is explored in several papers. Paper investigates the formation of a cycloprop[c]isoquinoline derivative, which involves the formation of a cis-arylcyclopropylamine intermediate. Paper examines the oxidation reactions of a spiro[benzo[f]isoquinoline-1,2ʹ-naphthalen]-1ʹ-one derivative, detailing the involvement of the methylene group and subsequent cis-dihydroxylation. These studies provide insight into the complex reactions that isoquinoline derivatives can undergo, which can be leveraged to synthesize compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are closely related to their molecular structure and have significant implications for their pharmacological activity. Paper discusses the protonation behavior of aminomethyl-THIQs, showing that they are substantially monoprotonated at physiological pH, which affects their interaction with adrenoceptors. Paper explores the structure-activity relationship of new 1-aryl tetrahydroisoquinolines, indicating that the presence of a thiomethyl group significantly enhances affinity towards the D2 receptor. These findings underscore the importance of understanding the physical and chemical properties of isoquinoline derivatives to predict and optimize their biological effects.
Applications De Recherche Scientifique
Synthèse des 3,4-dihydropyrimidin-2-(1H)-ones (DHPM)
Ce composé joue un rôle crucial dans la synthèse des DHPM, qui sont précieux en chimie médicinale en raison de leur large spectre d'activités pharmacologiques. Les DHPM ont été identifiés dans les alcaloïdes marins bioactifs et ont des applications en tant qu'agents antiviraux, antibactériens, antitumoraux, anti-inflammatoires, antihypertenseurs et antiépileptiques .
Catalyse dans les réactions multicomposants
Le composé sert de catalyseur dans les réactions multicomposants, telles que la réaction de Biginelli. Cette réaction est importante pour la synthèse efficace en un seul pot des DHPM, qui sont connus pour leurs propriétés médicinales, notamment en tant que bloqueurs des canaux calciques et agents antihypertenseurs .
Aperçus mécanistiques des voies réactionnelles
Les chercheurs utilisent ce composé pour obtenir des informations mécanistiques sur les voies réactionnelles sous catalyse acide de Lewis métallique et en conditions sans solvant. Il contribue à comprendre les effets synergiques des conditions sans solvant et de la catalyse sur la vitesse globale de la réaction .
Activation de la fraction β-cétone
Le composé est essentiel dans les études relatives à l'activation de la fraction β-cétone. Cette activation contribue à la tautomérie cétone-énol, qui est une étape cruciale dans divers processus de synthèse chimique .
Catalyse hétérogène
Il est utilisé en catalyse hétérogène pour faciliter la récupération des produits à partir des mélanges réactionnels et le recyclage des catalyseurs. Cette application est particulièrement importante en chimie verte, où la minimisation des déchets et l'amélioration de la durabilité sont des objectifs clés .
Applications pharmaceutiques
En raison de son rôle dans la synthèse des DHPM, le composé a des applications pharmaceutiques indirectes. Les DHPM sont utilisés dans le développement de médicaments ayant des propriétés antipaludiques, antituberculeuses, anticancéreuses, anti-inflammatoires et antioxydantes .
Synthèse des alcaloïdes marins
Le composé contribue à la synthèse des alcaloïdes marins, qui sont essentiels à la création de produits naturels biologiquement actifs. Ces produits naturels jouent un rôle important dans le domaine médical, en particulier dans la découverte de médicaments .
Mécanisme D'action
Target of Action
The compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a member of the 3,4-dihydro-2(1H)-quinolinone family . Compounds in this family are known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure .
Mode of Action
The interaction of this compound with its targets can result in a variety of changes. For instance, inhibition of phosphodiesterase can increase the levels of cyclic AMP or cyclic GMP, leading to changes in cellular signaling . Blocking of β-adrenergic receptors can affect heart rate and blood pressure . Antagonism of vasopressin receptors can influence water balance in the body . Interaction with serotonin and dopamine receptors can modulate mood and behavior .
Biochemical Pathways
The compound can affect multiple biochemical pathways due to its interaction with various targets. For instance, it can influence the cyclic AMP and cyclic GMP signaling pathways through its inhibition of phosphodiesterase . It can also affect the adrenergic signaling pathway through its blocking of β-adrenergic receptors . Furthermore, it can influence the serotonin and dopamine signaling pathways through its interaction with serotonin and dopamine receptors .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the physiological context. For example, inhibition of phosphodiesterase can lead to changes in cellular signaling, potentially affecting a variety of cellular processes . Blocking of β-adrenergic receptors can lead to changes in heart rate and blood pressure . Antagonism of vasopressin receptors can lead to changes in water balance . Interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZNMAAWLDJWOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588149 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
891642-99-2 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
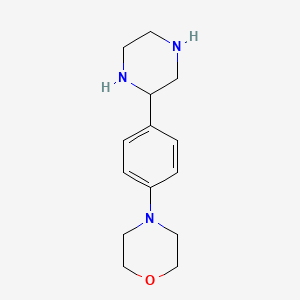
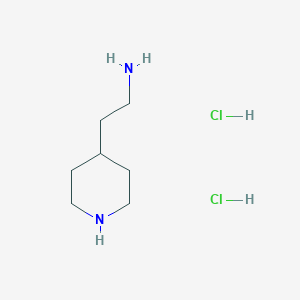

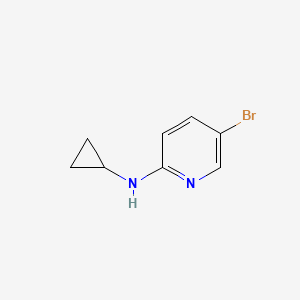
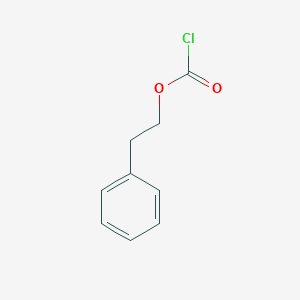
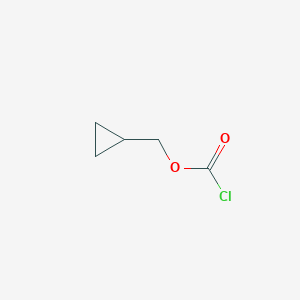
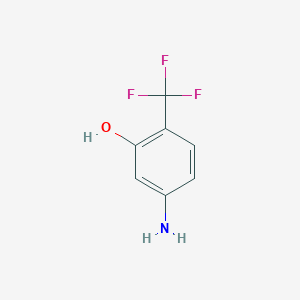

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)